N-Isobutyryl-D-cysteine

Vue d'ensemble

Description

N-Isobutyryl-D-cysteine is a chiral thiol that is primarily used in precolumn orthophthaldehyde (OPA) derivatization of amino acids . It has been used for derivatization of amino acid mixtures of OPA during HPLC analysis of L- and D-amino acids in plants .

Molecular Structure Analysis

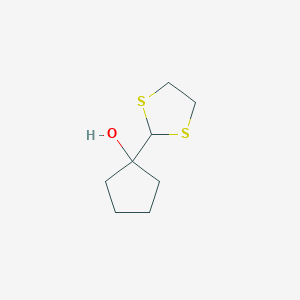

The molecular formula of N-Isobutyryl-D-cysteine is C7H13NO3S . Its average mass is 191.248 Da and its monoisotopic mass is 191.061615 Da .Physical And Chemical Properties Analysis

N-Isobutyryl-D-cysteine has a density of 1.2±0.1 g/cm³, a boiling point of 401.6±40.0 °C at 760 mmHg, and a flash point of 196.7±27.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique

Chiral Derivatization

“N-Isobutyryl-D-cysteine” is used for chiral derivatization . It is a chiral thiol that is mostly used in precolumn orthophthaldehyde (OPA) derivatization of amino acids .

HPLC Analysis

This compound has been used for derivatization of amino acid mixtures of OPA during High-Performance Liquid Chromatography (HPLC) analysis of L- and D-amino acids in plants .

Biological Effects

The chiral surface of “N-Isobutyryl-D-cysteine” significantly impacts interaction with biological systems on regulating cell behavior .

Biomedical Applications

The properties of interfacial chirality of “N-Isobutyryl-D-cysteine” affect cell behavior and address the limitations of chiral materials for biomedical applications .

Cell Fate Determination

The chiral interface recognition of “N-Isobutyryl-D-cysteine” occurs at the different dimension-interfaces of some cell membranes, cells, tissues, or organs in organisms, which can control various biological processes .

Tissue Repair

“N-Isobutyryl-D-cysteine” plays a role in tissue repair. The chiral bio-interfaces of this compound provide controllable and accurate guidance of chiral biomedical phenomena .

Mécanisme D'action

Target of Action

N-Isobutyryl-D-cysteine is a chiral thiol that is primarily used in the derivatization of amino acids . It interacts with various targets, including single-stranded DNA (ssDNA) molecules . The compound forms a bond with the gold electrode surface, creating a chiral interface .

Mode of Action

The compound’s mode of action involves the formation of diastereomeric isoindole derivatives when used in conjunction with orthophthaldehyde (OPA) for the derivatization of DL-amino acids . This allows for the separation of DL-amino acids during high-performance liquid chromatography (HPLC) analysis .

Biochemical Pathways

N-Isobutyryl-D-cysteine affects the biochemical pathways involved in the derivatization of amino acids . It is used in the precolumn orthophthaldehyde (OPA) derivatization of amino acids, which is a critical step in the HPLC analysis of L- and D-amino acids in plants .

Result of Action

The primary result of N-Isobutyryl-D-cysteine’s action is the successful derivatization of amino acids, which allows for their separation and analysis via HPLC . This has significant implications for the study of amino acids in various biological samples.

Action Environment

The action of N-Isobutyryl-D-cysteine can be influenced by various environmental factors. For instance, the compound’s interaction with ssDNA molecules on a gold electrode surface suggests that the presence of certain metals may affect its activity . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature and pH .

Orientations Futures

N-Isobutyryl-D-cysteine has been used in the derivatization of amino acid mixtures during HPLC analysis of L- and D-amino acids in plants . It’s also been used in the synthesis of chiral quantum dots for photothermal therapy . These applications suggest potential future directions in analytical chemistry and nanomedicine.

Propriétés

IUPAC Name |

(2S)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBQXMAXLAHHTK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N[C@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357425 | |

| Record name | N-Isobutyryl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isobutyryl-D-cysteine | |

CAS RN |

124529-07-3 | |

| Record name | N-Isobutyryl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of N-Isobutyryl-D-cysteine in chiral gold nanoparticle synthesis, and how does its chirality influence nanoparticle properties?

A1: N-Isobutyryl-D-cysteine, alongside its enantiomer N-Isobutyryl-L-cysteine, functions as a chiral ligand in synthesizing gold nanoparticles []. The chirality of these ligands directly influences the optical activity of the resulting nanoparticles. This is evidenced by the opposite signs observed in circular dichroism (CD) spectra for nanoparticles capped with the D- and L-enantiomers, respectively []. This chiral footprint imparted by the cysteine derivative is suggested to influence the metal-based electronic transitions, leading to the observed optical activity [].

Q2: How does N-Isobutyryl-D-cysteine contribute to analytical methods for quantifying tiopronin enantiomers?

A2: N-Isobutyryl-D-cysteine serves as an internal standard in a high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) method designed to quantify tiopronin enantiomers in rat plasma []. After derivatizing tiopronin enantiomers with 2,3,4,6-tetra-O-acetyl-β-glucopyranosyl isothiocyanate (GITC), the N-Isobutyryl-D-cysteine derivative is added to the samples. The method relies on monitoring specific target ions for both the tiopronin derivatives (m/z: 575) and the N-Isobutyryl-D-cysteine derivative (m/z: 603) []. This allows for accurate quantification of the tiopronin enantiomers within the complex biological matrix.

Q3: What are the potential applications of gold nanoclusters protected by N-Isobutyryl-D-cysteine in bio-imaging?

A3: Gold nanoclusters protected by N-Isobutyryl-D-cysteine exhibit fluorescence in the near-infrared (NIR) region (900-1000 nm) []. This property, combined with their small size (~1.9 nm) and lack of cytotoxicity even at high concentrations [], makes them promising candidates for NIR fluorescent probes in bio-imaging. NIR fluorescence is particularly advantageous for non-invasive bio-imaging due to reduced interference from blood and tissue autofluorescence and deeper tissue penetration [].

Q4: How is N-Isobutyryl-D-cysteine employed in determining D-serine levels in Parkinson's Disease models?

A4: N-Isobutyryl-D-cysteine plays a crucial role as a chiral derivatizing agent in a reversed-phase HPLC method for quantifying D-serine in biological samples, particularly in the context of Parkinson's Disease research []. The method involves pre-column derivatization of serine enantiomers with o-phthalaldehyde (OPA) and N-Isobutyryl-D-cysteine, enabling separation on a C18 column and subsequent fluorescence detection []. This technique allowed researchers to identify a significant decrease in D-serine levels in the midbrain and cortex of a Parkinson's Disease mouse model compared to controls, suggesting a potential role for D-serine in the pathogenesis of Parkinson's Disease [].

Q5: Does N-Isobutyryl-D-cysteine itself exhibit antifungal activity?

A5: While some cysteine derivatives like L-cysteine-methyl ester hydrochloride show promising antifungal activity, particularly against Scedosporium species [], N-Isobutyryl-D-cysteine demonstrated antifungal activity only against one specific strain of Scedosporium aurantiacum and was ineffective against other Scedosporium species within the tested concentration range []. This suggests that its potential applications in antifungal treatments might be limited.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B54288.png)

![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)